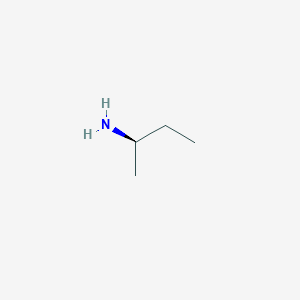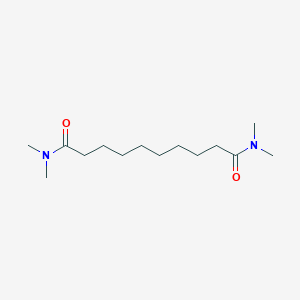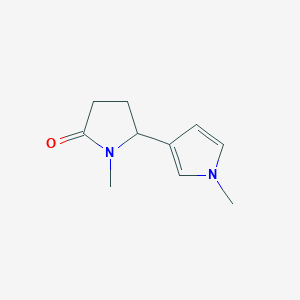
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive drug that has a stimulant effect on the central nervous system. MDPV is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. It has been used as a recreational drug and has been associated with severe adverse effects.
Wirkmechanismus
MDPV is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This increases the levels of dopamine in the synaptic cleft and enhances the dopaminergic transmission. This leads to a stimulant effect on the central nervous system and can cause euphoria, increased alertness, and increased energy.
Biochemische Und Physiologische Effekte
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to euphoria, increased alertness, and increased energy. It also increases the levels of norepinephrine and serotonin in the brain, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the mechanisms of addiction and the effects of dopamine on behavior. It can also be used to investigate the effects of stimulants on the central nervous system. However, MDPV has several limitations for lab experiments. It is a psychoactive drug and can cause severe adverse effects. It is also a controlled substance and requires special permits for research.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine system. Another area of research is the investigation of the long-term effects of MDPV on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and the investigation of the effects of MDPV on different populations, such as adolescents and pregnant women.
Conclusion:
In conclusion, MDPV is a synthetic cathinone that has a potent stimulant effect on the central nervous system. It is a psychoactive drug that has been associated with severe adverse effects. MDPV has been used in scientific research to investigate the mechanisms of addiction and the effects of dopamine on behavior. It has several advantages for lab experiments but also has several limitations. There are several future directions for research on MDPV, including the development of new drugs that target the dopamine system and the investigation of the long-term effects of MDPV on the brain and behavior.
Synthesemethoden
MDPV can be synthesized by several methods, including the Leuckart reaction, the Mannich reaction, and the reductive amination of the corresponding ketone. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with formaldehyde and dimethylamine. The reductive amination of the corresponding ketone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MDPV has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a potent stimulant effect on the brain and to increase the levels of dopamine in the brain. This makes it a useful tool for studying the mechanisms of addiction and the effects of dopamine on behavior.
Eigenschaften
CAS-Nummer |
13950-23-7 |
|---|---|
Produktname |
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
Kanonische SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
Synonyme |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



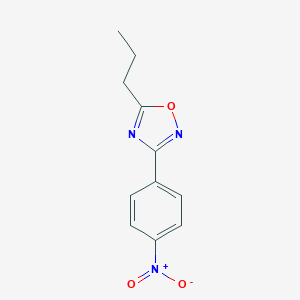
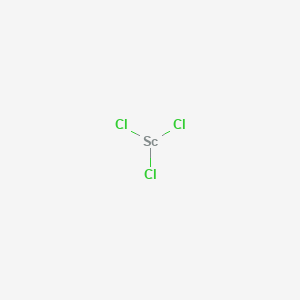
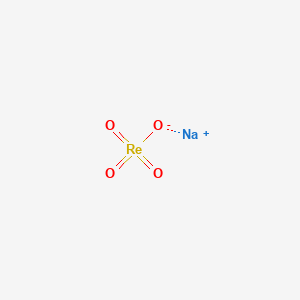
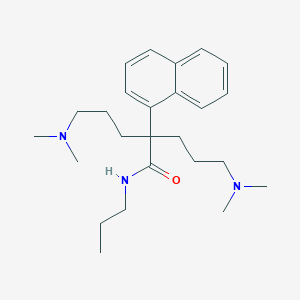

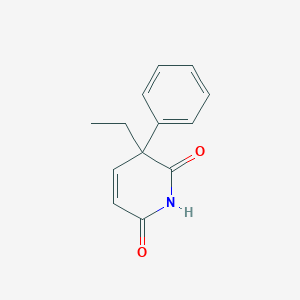
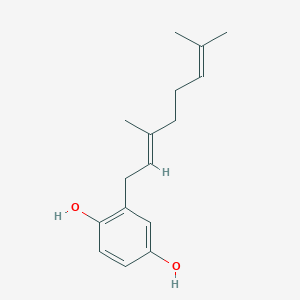
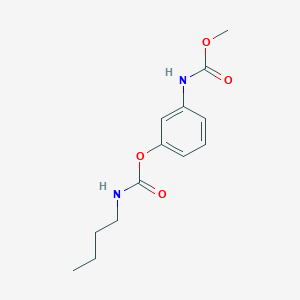
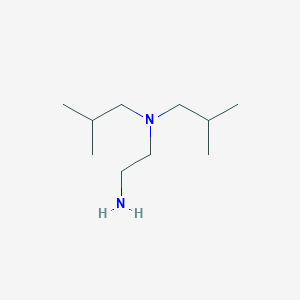
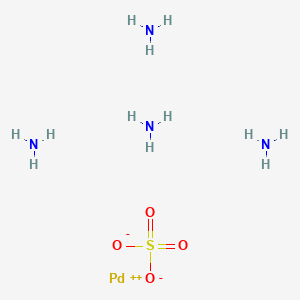
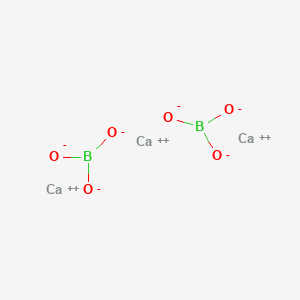
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
